molecular formula C15H16N4 B11863080 3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine

Cat. No.: B11863080
M. Wt: 252.31 g/mol
InChI Key: KLUDEYWMBYHMNK-UHFFFAOYSA-N
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Description

3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine: is a heterocyclic compound that belongs to the class of pyrazolopyrimidines These compounds are characterized by a fused ring system consisting of a pyrazole ring and a pyrimidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of a substituted hydrazine with a β-ketoester to form a pyrazole intermediate. This intermediate is then subjected to cyclization with a suitable amidine or urea derivative to form the pyrazolopyrimidine core. The reaction conditions often include the use of acidic or basic catalysts, elevated temperatures, and solvents such as ethanol or dimethylformamide.

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Optimization of reaction parameters, including temperature, pressure, and catalyst concentration, is crucial to achieve high efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups such as halogens or alkyl groups are introduced.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are often performed in solvents like ethanol or tetrahydrofuran.

    Substitution: Halogenating agents, alkylating agents; reactions may require catalysts such as Lewis acids or bases.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce reduced forms of the compound

Mechanism of Action

The mechanism of action of 3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby modulating downstream signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells . The molecular pathways involved include the MAPK/ERK and PI3K/Akt pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(Tert-butyl)-1-phenyl-1H-pyrazolo[3,4-D]pyrimidine is unique due to its specific combination of tert-butyl and phenyl groups, which confer distinct steric and electronic properties. These properties influence its binding affinity to molecular targets and its overall chemical reactivity, making it a valuable compound for various research applications .

Properties

Molecular Formula

C15H16N4

Molecular Weight

252.31 g/mol

IUPAC Name

3-tert-butyl-1-phenylpyrazolo[3,4-d]pyrimidine

InChI

InChI=1S/C15H16N4/c1-15(2,3)13-12-9-16-10-17-14(12)19(18-13)11-7-5-4-6-8-11/h4-10H,1-3H3

InChI Key

KLUDEYWMBYHMNK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=NN(C2=NC=NC=C12)C3=CC=CC=C3

Origin of Product

United States

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